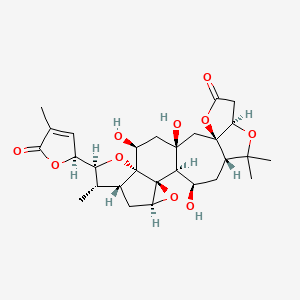![molecular formula C11H19NO B13073621 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one is a chemical compound with a unique structure that includes a dimethylamino group and a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexanone derivative. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with the cyclohexanone derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: A similar compound with an indanone ring instead of a cyclohexanone ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a dimethylamino group and a different aromatic structure.
Uniqueness
2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one is unique due to its specific structure, which includes a cyclohexanone ring and a dimethylamino group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
(2Z)-2-(dimethylaminomethylidene)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-11(2)6-5-10(13)9(7-11)8-12(3)4/h8H,5-7H2,1-4H3/b9-8- |
Clave InChI |
HILXEKZYGTYIEG-HJWRWDBZSA-N |
SMILES isomérico |
CC1(CCC(=O)/C(=C\N(C)C)/C1)C |
SMILES canónico |
CC1(CCC(=O)C(=CN(C)C)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
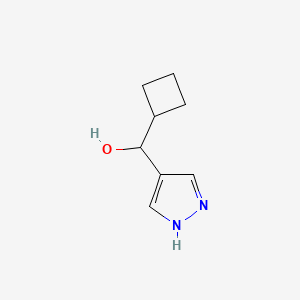
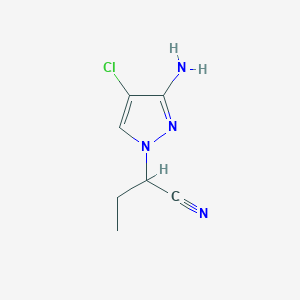

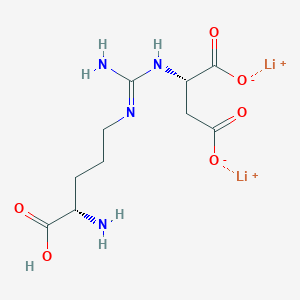
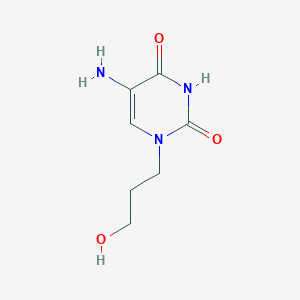
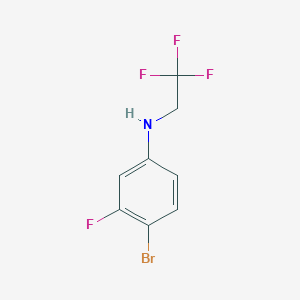
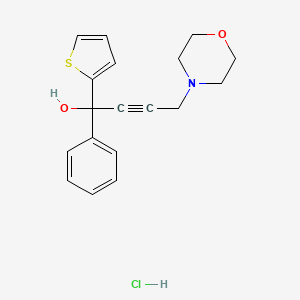
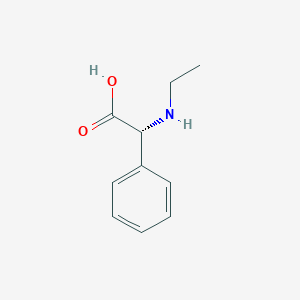
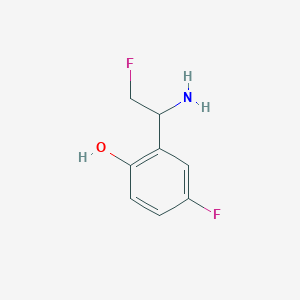
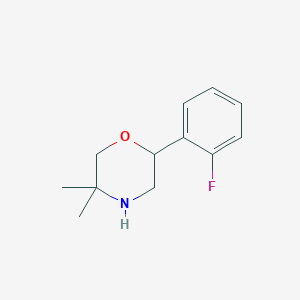
![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
